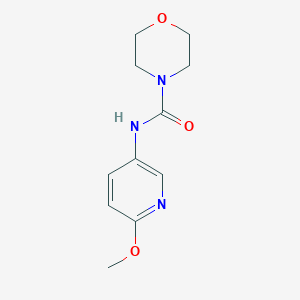
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a morpholine ring attached to a pyridine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 4-position. Its unique structure lends itself to various chemical reactions and applications in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide typically involves several steps:
Esterification: The starting material, 2-aminonicotinic acid, undergoes esterification to form an ester intermediate.
Bromination: The ester intermediate is then brominated using N-bromosuccinimide (NBS) to introduce a bromine atom.
Cyclization: The brominated intermediate undergoes cyclization with formamide to form a pyrido[2,3-d]pyrimidine derivative.
Chlorination: The pyrido[2,3-d]pyrimidine derivative is chlorinated using phosphorus oxychloride to introduce a chlorine atom.
Substitution: The chlorinated intermediate reacts with 4-aminophenylboronic acid pinacol ester to form the final product, this compound.
Analyse Des Réactions Chimiques
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form cyclic derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution and cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(6-Methoxypyridin-3-yl)morpholine-4-carboxamide can be compared with other similar compounds, such as:
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a similar pyridine and morpholine structure but with additional imidazo[2,1-b]thiazole moiety.
N-{4-[(6-Bromopyrido[2,3-d]pyrimidin-4-yl)oxy]phenyl}morpholine-4-carboxamide: This compound features a bromopyrido[2,3-d]pyrimidine ring instead of a methoxypyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
705942-65-0 |
|---|---|
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-(6-methoxypyridin-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O3/c1-16-10-3-2-9(8-12-10)13-11(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,15) |
Clé InChI |
WDELQYHJRUYPTL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)NC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



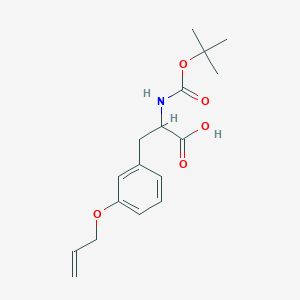
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)


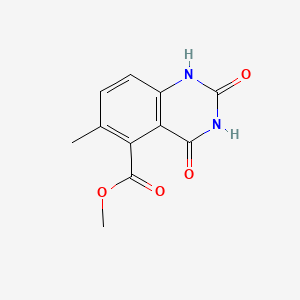
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
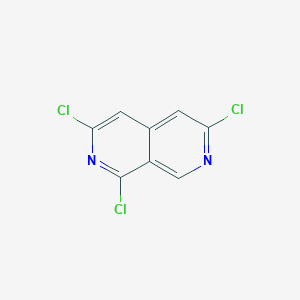
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
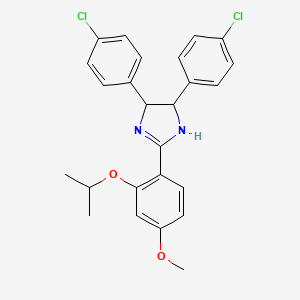
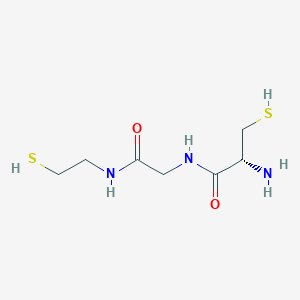
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
